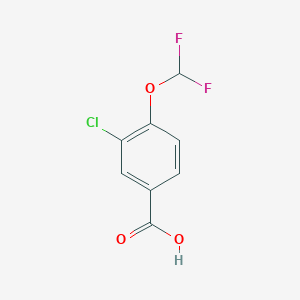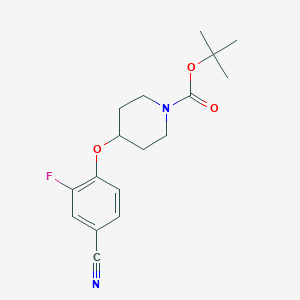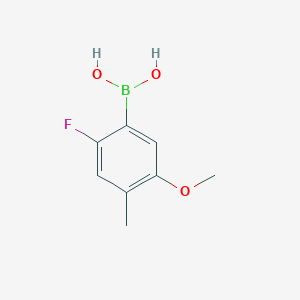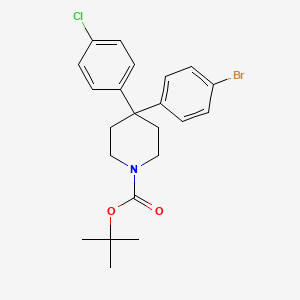
Acide 3-chloro-4-(difluorométhoxy)benzoïque
Vue d'ensemble
Description
3-Chloro-4-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H5ClF2O3 . It is a versatile compound crucial for scientific research.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(difluoromethoxy)benzoic acid is represented by the InChI code1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-(difluoromethoxy)benzoic acid include a molecular weight of 222.58 and a solid physical form . The compound is likely to have properties similar to other benzoic acid derivatives .Applications De Recherche Scientifique
Traitement de la fibrose pulmonaire
Acide 3-chloro-4-(difluorométhoxy)benzoïque: a été étudié pour son potentiel de traitement de la fibrose pulmonaire idiopathique (FPI). Il inhibe la transformation épithéliale-mésenchymateuse (TEM) induite par le TGF-β1 dans les cellules épithéliales pulmonaires de type 2, ce qui est un processus clé dans le développement de la fibrose. En réduisant l'expression de protéines comme l'α-SMA, la vimentine et le collagène I, et en augmentant l'expression de la E-cadhérine, il montre des promesses dans la réduction de l'inflammation et de la fibrose pulmonaire .
Mécanismes antifibrotiques
L'effet du composé sur la voie de signalisation TGF-β1/Smad est significatif. Il empêche la phosphorylation des protéines Smad2/3, inhibant ainsi la formation du complexe qui mène au noyau et déclenche le processus de TEM. Cette voie est cruciale pour le développement des maladies fibrotiques, et la capacité du composé à interférer avec elle pourrait être bénéfique pour le traitement de diverses affections fibrotiques .
Safety and Hazards
The safety data sheet for a similar compound, 4-Chlorobenzoic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Orientations Futures
A study on a related compound suggests that it could be used as a therapeutic target for reducing idiopathic pulmonary fibrosis (IPF), a chronic and progressive interstitial lung disease . This suggests potential future directions for the research and application of 3-Chloro-4-(difluoromethoxy)benzoic acid.
Mécanisme D'action
- The primary target of 3-Chloro-4-(difluoromethoxy)benzoic acid (referred to as DGM) is not explicitly mentioned in the literature. However, its effects are related to inhibiting epithelial–mesenchymal transformation (EMT) induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells .
- Mechanistically, DGM likely interferes with the TGF-β1/Smad signaling pathway, as it significantly reduces Smad2/3 phosphorylation levels .
- TGF-β1 activates Smad2/3 proteins, forming a complex with Smad4. This complex translocates to the nucleus, regulating target gene expression and triggering EMT in epithelial cells .
- DGM’s action leads to the attenuation of TGF-β1-induced EMT in A549 cells and reduces pulmonary fibrosis in a bleomycin-induced rat model. This suggests its potential as an anti-fibrotic agent .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
3-Chloro-4-(difluoromethoxy)benzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in cellular signaling pathways . For example, it can interact with enzymes like TGF-β1, leading to the inhibition of the epithelial-mesenchymal transition (EMT) process in epithelial cells . This interaction is crucial as it affects the regulation of gene expression and cellular responses to external stimuli.
Cellular Effects
The effects of 3-Chloro-4-(difluoromethoxy)benzoic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in epithelial cells, it inhibits the EMT process induced by TGF-β1, which is essential for maintaining cellular integrity and preventing fibrosis . Additionally, it affects the viability and proliferation of cells by altering metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(difluoromethoxy)benzoic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation . This compound can inhibit the phosphorylation of Smad2/3 proteins, which are critical components of the TGF-β1 signaling pathway . By preventing the formation of the Smad2/3-Smad4 complex, it disrupts the downstream signaling events that regulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(difluoromethoxy)benzoic acid change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that its inhibitory effects on the EMT process and cell viability are time-dependent, with significant changes observed at different time points (24 h, 36 h, 48 h, and 72 h) . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(difluoromethoxy)benzoic acid vary with different dosages in animal models. At lower doses, it effectively inhibits the EMT process and reduces fibrosis in pulmonary tissues . At higher doses, it may exhibit toxic or adverse effects, such as reduced cell viability and increased inflammation . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
3-Chloro-4-(difluoromethoxy)benzoic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can affect the metabolism of other compounds by inhibiting or activating key enzymes in these pathways. This interaction can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 3-Chloro-4-(difluoromethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(difluoromethoxy)benzoic acid affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the regulation of cellular processes.
Propriétés
IUPAC Name |
3-chloro-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNPJPSQCADEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192829-74-5 | |
| Record name | 3-chloro-4-(difluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)






